

Spatiotemporal Control of CRAC Channels with piCRAC-1: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **piCRAC-1**, a photoswitchable inhibitor of Calcium Release-Activated Calcium (CRAC) channels, for the precise spatiotemporal control of store-operated Ca2+ entry (SOCE). This technology offers novel opportunities for investigating Ca2+ signaling in various cellular processes and for the development of targeted therapeutics.

Introduction to piCRAC-1

piCRAC-1 is a synthetic, azopyrazole-derived small molecule that functions as a photoswitchable inhibitor of CRAC channels.[1][2][3] This property allows for dynamic optical control over CRAC channel activity and downstream Ca2+-dependent signaling pathways. The molecule can be reversibly isomerized between an inactive trans form and an active cis form using light of specific wavelengths, enabling researchers to turn CRAC channel function "on" and "off" with high spatiotemporal resolution.[1] This precise control makes piCRAC-1 a valuable tool for studying the intricate roles of CRAC channels in health and disease, including conditions like Stormorken syndrome, a rare genetic disorder characterized by hyperactive CRAC channels.[1][2][3]

Data Presentation Quantitative Data Summary of piCRAC-1

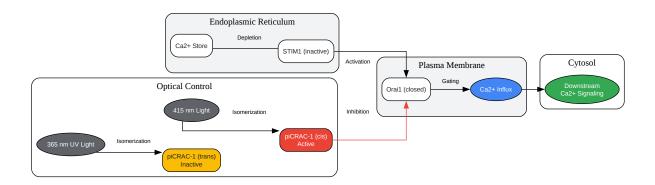


Parameter	Value	Conditions	Source
Chemical Class	Azopyrazole-derived photoswitchable inhibitor	-	[1][2][3]
Target	Calcium Release- Activated Calcium (CRAC) channels	-	[1][2][3]
Active Form	cis-isomer	Activated by 365 nm UV light	[1]
Inactive Form	trans-isomer	Reverted by 415 nm visible light or thermal relaxation	[1]
Reported Application	In vivo zebrafish model of Stormorken syndrome	Alleviation of thrombocytopenia and hemorrhage	[1][2][3]

Note: Specific IC50 values for **piCRAC-1** were not consistently available in the searched literature. Researchers should determine the optimal concentration for their specific cell type and experimental conditions.

Signaling Pathways and Experimental Workflows Signaling Pathway of CRAC Channel Activation and Inhibition by piCRAC-1



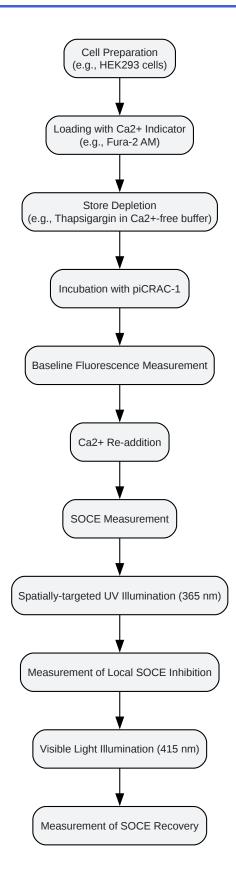


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Caption: CRAC channel activation and optical inhibition by piCRAC-1.

Experimental Workflow for Spatiotemporal Control of SOCE





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Caption: Workflow for photoswitchable inhibition of SOCE with piCRAC-1.



Experimental Protocols Measurement of Store-Operated Ca2+ Entry (SOCE) with Fura-2 AM and piCRAC-1

This protocol is adapted from standard Fura-2 AM calcium imaging procedures.[1][4]

Materials:

- HEK293 cells (or other cell line of interest)
- DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
- Glass-bottom imaging dishes
- Fura-2 AM (stock solution in DMSO)
- Pluronic F-127 (stock solution in DMSO)
- piCRAC-1 (stock solution in DMSO)
- Thapsigargin (TG, stock solution in DMSO)
- Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
- Fluorescence microscope with ratiometric imaging capabilities and light source for 340 nm, 380 nm, 365 nm, and 415 nm excitation.

Procedure:

- Cell Culture: Plate HEK293 cells on glass-bottom dishes and grow to 70-80% confluency.
- Fura-2 AM Loading:
 - \circ Prepare a loading buffer of HBSS containing 2-5 μ M Fura-2 AM and 0.02% Pluronic F-127.
 - Wash cells once with HBSS.



- Incubate cells in the loading buffer for 30-60 minutes at 37°C in the dark.
- Wash cells twice with HBSS to remove extracellular dye.
- Store Depletion and **piCRAC-1** Incubation:
 - \circ Incubate cells in Ca2+-free HBSS containing 1 μ M Thapsigargin to deplete endoplasmic reticulum Ca2+ stores.
 - Add the desired concentration of piCRAC-1 to the Ca2+-free HBSS and incubate for 10-15 minutes.
- Calcium Imaging:
 - Mount the dish on the fluorescence microscope.
 - Acquire baseline Fura-2 fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
 - Perfuse the cells with HBSS containing Ca2+ (e.g., 2 mM) to induce SOCE. Record the change in the 340/380 nm fluorescence ratio.
- Photoswitching:
 - To inhibit SOCE, illuminate a specific region of interest (or the entire field of view) with 365 nm UV light to convert piCRAC-1 to its active cis-isomer. Continue recording the Fura-2 ratio to observe the inhibition of Ca2+ influx.
 - To reverse the inhibition, illuminate the same area with 415 nm visible light to revert **piCRAC-1** to its inactive trans-isomer. Observe the recovery of the Ca2+ signal.

Electrophysiological Recording of CRAC Channel Currents (ICRAC)

This protocol is a general guide for whole-cell patch-clamp recording of ICRAC and should be adapted for specific equipment and cell types.

Materials:



- HEK293 cells stably expressing Orai1 and STIM1 (or other suitable cell line)
- · Patch-clamp rig with amplifier, digitizer, and data acquisition software
- Borosilicate glass capillaries for pipette pulling
- External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES (pH 7.4)
- Internal solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2)

• piCRAC-1

Procedure:

- Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the internal solution.
- Whole-Cell Configuration:
 - Establish a gigaohm seal between the patch pipette and the cell membrane.
 - Rupture the membrane to achieve the whole-cell configuration.
 - Allow the internal solution to dialyze into the cell for 5-10 minutes to activate ICRAC through passive store depletion.
- ICRAC Recording:
 - Clamp the cell at a holding potential of 0 mV.
 - Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2 seconds to elicit ICRAC.
 - Record the characteristic inwardly rectifying ICRAC.
- Application of piCRAC-1 and Photoswitching:



- Perfuse the cell with the external solution containing the desired concentration of piCRAC 1 in its inactive trans state.
- To inhibit ICRAC, illuminate the cell with 365 nm UV light. Record the reduction in the current amplitude.
- To reverse the inhibition, illuminate the cell with 415 nm visible light and observe the recovery of ICRAC.

In Vivo Application of piCRAC-1 in a Zebrafish Model of Stormorken Syndrome

This protocol outlines the general steps for using **piCRAC-1** in a zebrafish model to study its effects on disease phenotypes.[1]

Materials:

- Wild-type and a suitable zebrafish model for Stormorken syndrome (e.g., expressing a hyperactive STIM1 mutant)
- piCRAC-1
- Microinjection setup
- Stereomicroscope with fluorescence capabilities
- Light source for 365 nm and 415 nm illumination

Procedure:

- Zebrafish Husbandry and Embryo Collection: Maintain zebrafish and collect embryos according to standard protocols.
- Drug Administration:
 - Incubate zebrafish embryos in embryo medium containing the desired concentration of piCRAC-1. The optimal concentration and incubation time should be empirically determined.



- Photoswitching and Phenotypic Analysis:
 - To activate piCRAC-1, expose the embryos to 365 nm UV light. The duration and intensity
 of the light should be optimized to achieve isomerization without causing phototoxicity.
 - To deactivate piCRAC-1, expose the embryos to 415 nm light.
 - At desired time points, analyze the relevant phenotypes. For a Stormorken syndrome model, this may include assessing thrombocytopenia (e.g., by analyzing fluorescently labeled thrombocytes) and hemorrhage.
- Imaging and Data Analysis:
 - Image the embryos using a stereomicroscope.
 - Quantify the phenotypic changes (e.g., thrombocyte count, area of hemorrhage) in the different light conditions.

Conclusion

piCRAC-1 represents a powerful tool for the optical control of CRAC channel activity. The protocols and data presented here provide a foundation for researchers to apply this technology to dissect the roles of Ca2+ signaling in a wide range of biological processes and to explore novel therapeutic strategies for diseases associated with aberrant CRAC channel function. The ability to control CRAC channel activity with high spatiotemporal precision opens up new avenues for understanding the complex language of Ca2+ signals.

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